N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Catalog No.
S548074
CAS No.
1271022-90-2
M.F
C23H28N8O
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)ami...

CAS Number

1271022-90-2

Product Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Molecular Formula

C23H28N8O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N

SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6

Solubility

Soluble in DMSO, not in water

Synonyms

BMS911543; BMS-911543; BMS 911543.

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6

Description

The exact mass of the compound Bms-911543 is 432.23861 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting STAT5 Signaling in Pancreatic Cancer

Studies have explored BMS-911543's ability to suppress STAT5 signaling, a pathway crucial for the development and function of regulatory T cells (Tregs). Tregs can suppress immune responses, and their overactivity is linked to pancreatic cancer progression.

  • Research using genetically engineered mouse models of pancreatic cancer (GEMMs) demonstrated that BMS-911543 effectively inhibited STAT5 signaling, potentially impacting Treg function [1]. This suggests a possible avenue for using BMS-911543 to modulate the immune response and fight pancreatic cancer.

Source

[1] Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer Oncotarget: )

Suppressing Growth of MPN Cells

Another area of research investigates BMS-911543's effect on MPN cells. MPNs are a group of blood cancers caused by mutations in genes like JAK2. These mutations lead to uncontrolled growth of bone marrow cells.

  • Studies in mice showed that BMS-911543 effectively suppressed the growth of MPN patient-derived cells, particularly those harboring the JAK2V617F mutation, a common driver of MPNs [2]. This suggests that BMS-911543 might be a potential therapeutic candidate for JAK2-mutated MPNs.

Source

[2] BMS-911543 | JAK2 inhibitor,selective small molecule | Cas# 1271022-90-2 GlpBio:

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2) with an IC50 (half maximal inhibitory concentration) of 1.1 nM []. It was developed by Bristol-Myers Squibb (BMS) and has been investigated in a Phase 1/2a clinical trial for myelofibrosis []. Myelofibrosis is a bone marrow cancer characterized by JAK2 mutations, making BMS-911543 a potential therapeutic candidate [].


Molecular Structure Analysis

The specific structure of BMS-911543 is not publicly available. However, scientific sources describe it as a small molecule, likely containing organic functional groups that enable its interaction with the JAK2 protein [].

BMS-911543 acts as a JAK2 inhibitor. JAK proteins are involved in cell signaling pathways important for cell growth and survival. In myelofibrosis, mutations in JAK2 lead to uncontrolled cell proliferation and scar tissue formation in the bone marrow. BMS-911543 binds to the JAK2 protein, preventing its activation and downstream signaling, potentially leading to reduced cell proliferation and improved symptoms in myelofibrosis patients [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.23860755 g/mol

Monoisotopic Mass

432.23860755 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N03P021J8

Wikipedia

Bms-911543

Dates

Modify: 2023-08-15
1: Purandare AV, McDevitt TM, Wan H, You D, Penhallow B, Han X, Vuppugalla R, Zhang Y, Ruepp SU, Trainor GL, Lombardo L, Pedicord D, Gottardis MM, Ross-Macdonald P, de Silva H, Hosbach J, Emanuel SL, Blat Y, Fitzpatrick E, Taylor TL, McIntyre KW, Michaud E, Mulligan C, Lee FY, Woolfson A, Lasho TL, Pardanani A, Tefferi A, Lorenzi MV. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2. Leukemia. 2012 Feb;26(2):280-8. doi: 10.1038/leu.2011.292. Epub 2011 Oct 21. PubMed PMID: 22015772.

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